REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([O:7][C:8]2[CH:13]=[C:12]([CH:14]([OH:17])[C:15]#[N:16])[CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[OH-].[Na+]>O>[NH2:16][CH2:15][CH:14]([C:12]1[CH:11]=[CH:10][CH:9]=[C:8]([O:7][C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:13]=1)[OH:17] |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O
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Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
Insoluble materials were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by column chromatography through silica gel
|
Type
|
ADDITION
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Details
|
by volume mixture of ethyl acetate and ethanol as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)C1=CC(=CC=C1)OC1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |